(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(6-5-13-3-1-9-21-13)17-8-7-15(11-17)23(19,20)12-14-4-2-10-22-14/h1-6,9-10,15H,7-8,11-12H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIPXZZKHYEHGW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient in producing complex molecules from simple starting materials. For instance, a reported method includes the reaction of furan derivatives with pyrrolidine and sulfonyl reagents under controlled conditions to yield the target compound with good yields and purity .
Antimicrobial Activity
Research indicates that furan derivatives possess significant antimicrobial properties. In a comparative study, various furan-containing compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial activity .
Antifungal Properties
In addition to antibacterial effects, furan derivatives have shown antifungal activity. Studies have demonstrated that compounds similar to (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives have also been documented. Research shows that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is believed to be mediated through interaction with specific cellular receptors or enzymes involved in inflammation and microbial resistance. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with inflammation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various furan derivatives, including the target compound. The results indicated that the compound significantly reduced bacterial viability in vitro, particularly against S. aureus, with an observed MIC of 6 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential role in managing inflammatory diseases .
Data Tables
| Biological Activity | MIC Value (µg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus |
| Antifungal | Not specified | Various fungal strains |
| Anti-inflammatory | N/A | In vitro models |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of furan derivatives with pyrrolidine sulfonamide. A notable method includes the use of dipotassium phosphate and monopotassium phosphate as catalysts in a solvent mixture of methanol and water under controlled temperature conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray diffraction, confirming its structural integrity and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of furan-containing compounds, including (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one. Research indicates that derivatives of furan exhibit significant activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. For instance, a series of pyrrole derivatives based on furan structures demonstrated promising minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds in antibiotic development .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study on related furan derivatives showed that certain modifications could enhance cytotoxicity against cancer cell lines. For example, similar compounds demonstrated effective inhibition of tumor growth in vitro, particularly against breast cancer and prostate cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .
Case Studies
Material Science Applications
In addition to biological applications, (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one may also find utility in material science. Its unique chemical structure allows for incorporation into polymers or coatings that require enhanced thermal stability or specific chemical reactivity. The sulfonamide group can provide additional functional properties, making it suitable for applications in drug delivery systems or as a building block for advanced materials .
Comparison with Similar Compounds
Substituent Effects on Enone Reactivity and Electronic Properties
- Key Differences: The absence of a sulfonyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. The furan-3-yl substitution may alter electronic delocalization in the enone system. Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol.
- (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one: Structure: Substitutes the pyrrolidine ring with a piperazine moiety and replaces one furan with a fluorophenyl group . Key Differences: The fluorophenyl group introduces electron-withdrawing effects, enhancing the enone’s electrophilicity. The piperazine ring increases basicity and solubility compared to pyrrolidine.
- (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one: Structure: Contains a dimethylamino-phenyl group (electron-donating) instead of the sulfonyl-pyrrolidine group .
Impact of Heterocyclic Ring Modifications
- (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Structure: Lacks furan and sulfonyl groups, featuring a phenyl substituent . Key Differences: The phenyl group increases hydrophobicity, reducing solubility in polar solvents. The absence of sulfonyl limits polar interactions. Molecular Formula: C₁₃H₁₅NO; Molecular Weight: 201.26 g/mol.
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one :
Sulfonyl Group Contributions
The sulfonyl group in the target compound distinguishes it from most analogs. For example:
- Hydrogen Bonding : The sulfonyl oxygen can act as a hydrogen-bond acceptor, enhancing interactions with biological targets or crystalline lattice structures .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Analogous Compounds
Table 2: Substituent Effects on Key Properties
Methodological Insights
- Structural Elucidation: Analogs were characterized via NMR (¹H, ¹³C) and UV spectroscopy, as seen in and , which are standard for confirming enone and heterocyclic frameworks .
- Crystallography : SHELX software () was used to resolve crystal structures of related compounds, highlighting conformational preferences of pyrrolidine/piperidine rings .
Q & A
Q. How can scale-up challenges (e.g., low yield, impurity control) be addressed for preclinical studies?
- Methodological Answer : Optimize microwave-assisted synthesis for faster reaction times. Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Use orthogonal purification (e.g., preparative HPLC + crystallization) to meet regulatory standards (>99% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
